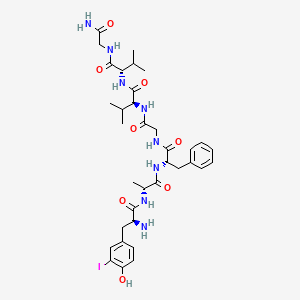

3-Iodo-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Iod-L-Tyrosyl-D-Alanyl-L-Phenylalanylglycyl-L-Valyl-L-Valylglycinamid ist eine komplexe Peptidverbindung. Sie zeichnet sich durch das Vorhandensein von Jod am Tyrosinrest und eine Sequenz von Aminosäuren aus, die Tyrosin, Alanin, Phenylalanin, Glycin und Valin umfassen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Iod-L-Tyrosyl-D-Alanyl-L-Phenylalanylglycyl-L-Valyl-L-Valylglycinamid erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Das Jodatom wird durch Iodierung des Tyrosinrests unter Verwendung von Reagenzien wie Jodmonochlorid oder N-Iodsuccinimid unter milden Bedingungen eingeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen wie bei der Laborsynthese folgen, jedoch in größerem Maßstab. Dazu gehört die Optimierung der Reaktionsbedingungen, die Reinigungsprozesse und die Gewährleistung der Konsistenz und Qualität des Endprodukts.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Iod-L-Tyrosyl-D-Alanyl-L-Phenylalanylglycyl-L-Valyl-L-Valylglycinamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Jodatom kann oxidiert werden, um Iodotyrosin-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können das Jodatom entfernen und es wieder in Tyrosin umwandeln.

Substitution: Das Jodatom kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder Persäuren.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Nukleophile wie Thiole oder Amine.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation beispielsweise Iodotyrosin-Derivate ergeben, während Substitutionsreaktionen verschiedene substituierte Tyrosin-Analoga erzeugen können.

Wissenschaftliche Forschungsanwendungen

3-Iod-L-Tyrosyl-D-Alanyl-L-Phenylalanylglycyl-L-Valyl-L-Valylglycinamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung für die Untersuchung der Peptidsynthese und -modifikation.

Biologie: Untersuchung seiner Rolle bei Protein-Protein-Wechselwirkungen und Signalwegen.

Medizin: Potenzielle therapeutische Anwendungen aufgrund seiner Fähigkeit, mit bestimmten molekularen Zielstrukturen zu interagieren.

Industrie: Einsatz bei der Entwicklung von Peptid-basierten Materialien und Pharmazeutika.

Wirkmechanismus

Der Wirkmechanismus von 3-Iod-L-Tyrosyl-D-Alanyl-L-Phenylalanylglycyl-L-Valyl-L-Valylglycinamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Das Jodatom am Tyrosinrest kann eine entscheidende Rolle bei diesen Wechselwirkungen spielen und möglicherweise die Bindungsaffinität und Spezifität der Verbindung verändern. Zu den beteiligten Wegen gehören möglicherweise Signaltransduktionskaskaden und Regulationsmechanismen in zellulären Prozessen.

Wirkmechanismus

The mechanism of action of 3-Iodo-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom on the tyrosine residue can play a crucial role in these interactions, potentially altering the compound’s binding affinity and specificity. The pathways involved may include signal transduction cascades and regulatory mechanisms in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-Iod-L-Tyrosin: Ein einfacheres Analog mit nur dem iodierten Tyrosinrest.

L-Tyrosyl-D-Alanyl-L-Phenylalanylglycyl-L-Valyl-L-Valylglycinamid: Fehlt das Jodatom, hat aber eine ähnliche Peptidsequenz.

L-Tyrosyl-D-Alanyl-L-Phenylalanylglycyl-L-Valyl-L-Valyl-L-α-Asparagin: Ein weiteres Peptid mit einer ähnlichen Sequenz, aber unterschiedlicher Aminosäurezusammensetzung.

Einzigartigkeit

3-Iod-L-Tyrosyl-D-Alanyl-L-Phenylalanylglycyl-L-Valyl-L-Valylglycinamid ist einzigartig durch das Vorhandensein des Jodatoms am Tyrosinrest, das seine chemische Reaktivität und biologische Aktivität deutlich beeinflussen kann. Dies macht es zu einer wertvollen Verbindung für die Untersuchung der Auswirkungen der Iodierung auf die Eigenschaften und Funktionen von Peptiden.

Eigenschaften

CAS-Nummer |

649727-50-4 |

|---|---|

Molekularformel |

C35H49IN8O8 |

Molekulargewicht |

836.7 g/mol |

IUPAC-Name |

(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]-3-methylbutanamide |

InChI |

InChI=1S/C35H49IN8O8/c1-18(2)29(34(51)39-16-27(38)46)44-35(52)30(19(3)4)43-28(47)17-40-33(50)25(15-21-9-7-6-8-10-21)42-31(48)20(5)41-32(49)24(37)14-22-11-12-26(45)23(36)13-22/h6-13,18-20,24-25,29-30,45H,14-17,37H2,1-5H3,(H2,38,46)(H,39,51)(H,40,50)(H,41,49)(H,42,48)(H,43,47)(H,44,52)/t20-,24+,25+,29+,30+/m1/s1 |

InChI-Schlüssel |

ZNTOMFGTODRUBV-AFASLCHUSA-N |

Isomerische SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC(=C(C=C2)O)I)N |

Kanonische SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC(=C(C=C2)O)I)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Butyl-3-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12592757.png)

![{2-[4-(4,5-Dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12592762.png)

![1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene](/img/structure/B12592765.png)

![1-[3-(Dimethylamino)propyl]-3-(prop-2-en-1-yl)pyrrolidine-2,5-dione](/img/structure/B12592767.png)

![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide](/img/structure/B12592770.png)

![3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12592773.png)

![2-(4-Chloro-2-nitro-phenoxy)-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592802.png)

![N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide](/img/structure/B12592813.png)

![4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12592821.png)